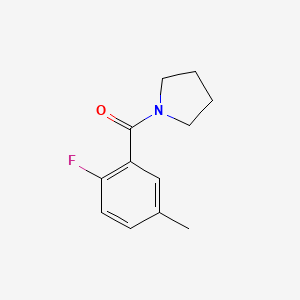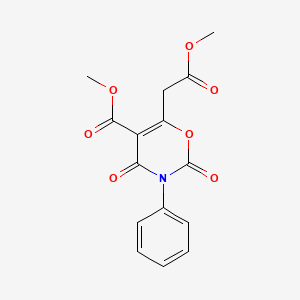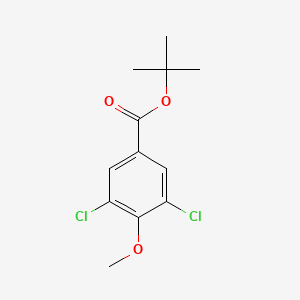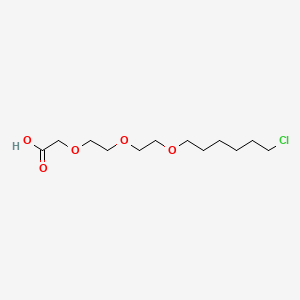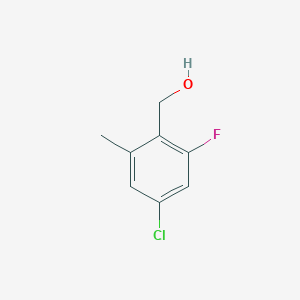
(4-Chloro-2-fluoro-6-methylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-2-fluoro-6-methylphenyl)methanol is an organic compound with the molecular formula C8H8ClFO It is a derivative of phenylmethanol, where the phenyl ring is substituted with chlorine, fluorine, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-fluoro-6-methylphenyl)methanol typically involves the reaction of 4-chloro-2-fluoro-6-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-2-fluoro-6-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form the corresponding hydrocarbon.
Substitution: The chlorine or fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 4-Chloro-2-fluoro-6-methylbenzaldehyde or 4-chloro-2-fluoro-6-methylbenzoic acid.
Reduction: 4-Chloro-2-fluoro-6-methylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-2-fluoro-6-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Chloro-2-fluoro-6-methylphenyl)methanol depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile depending on the reaction conditions. The presence of electron-withdrawing groups like chlorine and fluorine can influence its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chloro-2-fluoro-3-methylphenyl)methanol
- (4-Chloro-2-fluoro-5-methylphenyl)methanol
- (4-Chloro-2-fluoro-6-methylbenzaldehyde
Uniqueness
(4-Chloro-2-fluoro-6-methylphenyl)methanol is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and physical properties. The combination of chlorine, fluorine, and methyl groups in the 4, 2, and 6 positions, respectively, provides a distinct set of characteristics that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C8H8ClFO |
|---|---|
Molekulargewicht |
174.60 g/mol |
IUPAC-Name |
(4-chloro-2-fluoro-6-methylphenyl)methanol |
InChI |
InChI=1S/C8H8ClFO/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3,11H,4H2,1H3 |
InChI-Schlüssel |
NCIIIQDZUCUVNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1CO)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


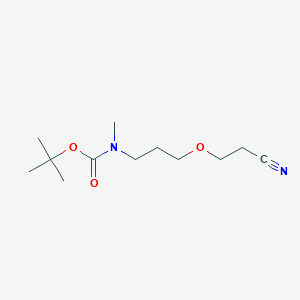



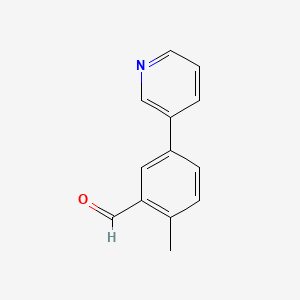
![(1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride](/img/structure/B14021771.png)


